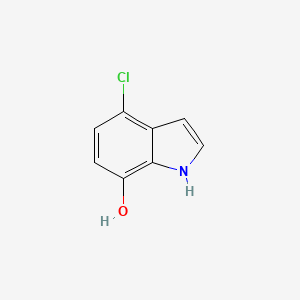
4-chloro-1H-indol-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-1H-indol-7-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . The presence of a chlorine atom at the 4-position and a hydroxyl group at the 7-position of the indole ring imparts unique chemical properties to this compound, making it a valuable compound in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H-indol-7-ol can be achieved through several methods. One common approach involves the reaction of 7-hydroxyindole with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 4-position . The reaction is typically carried out in an inert solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as solvent-free reactions and the use of environmentally benign reagents, are increasingly being adopted in industrial settings to minimize the environmental impact of chemical production .
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-1H-indol-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chlorine atom at the 4-position can be reduced to form a hydrogen-substituted indole.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Major Products Formed
Oxidation: Formation of 4-chloro-1H-indol-7-one.
Reduction: Formation of 1H-indol-7-ol.
Substitution: Formation of 4-substituted indole derivatives, such as 4-amino-1H-indol-7-ol or 4-thio-1H-indol-7-ol.
Aplicaciones Científicas De Investigación
4-chloro-1H-indol-7-ol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-chloro-1H-indol-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects . Additionally, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-1H-indol-7-ol: Similar structure with a bromine atom instead of chlorine.
4-fluoro-1H-indol-7-ol: Similar structure with a fluorine atom instead of chlorine.
4-iodo-1H-indol-7-ol: Similar structure with an iodine atom instead of chlorine.
Uniqueness
4-chloro-1H-indol-7-ol is unique due to the specific electronic and steric effects imparted by the chlorine atom. These effects influence the compound’s reactivity and biological activity, making it distinct from other halogen-substituted indole derivatives .
Propiedades
Fórmula molecular |
C8H6ClNO |
|---|---|
Peso molecular |
167.59 g/mol |
Nombre IUPAC |
4-chloro-1H-indol-7-ol |
InChI |
InChI=1S/C8H6ClNO/c9-6-1-2-7(11)8-5(6)3-4-10-8/h1-4,10-11H |
Clave InChI |
FBNJAKSTGDZHKA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C=CNC2=C1O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine](/img/structure/B15071429.png)
![2-azaspiro[3.5]nonane-1-carboxylic Acid](/img/structure/B15071433.png)


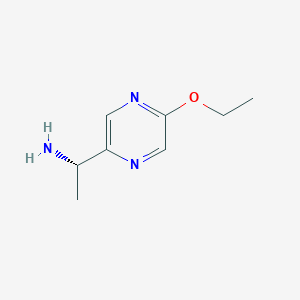
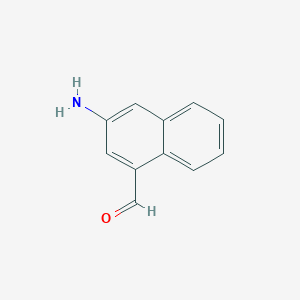
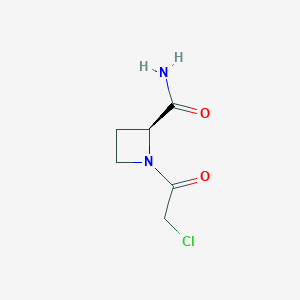

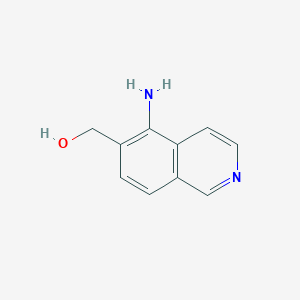

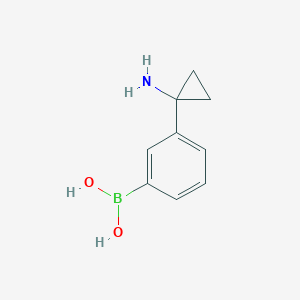
![2H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B15071524.png)

